![molecular formula C8H13N3 B1623941 2-(3-Cyclopropylpyrazol-1-yl)ethylamine CAS No. 1004451-87-9](/img/structure/B1623941.png)
2-(3-Cyclopropylpyrazol-1-yl)ethylamine
Overview
Scientific Research Applications
Biological and Medicinal Chemistry Applications
S-Adenosylmethionine (SAM) Utilization :
- SAM is a critical biological compound involved in numerous biochemical processes, including methylation reactions. It acts as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways. The unique chemical properties of SAM, such as its electrophilic character, are utilized in the synthesis of complex molecules, including cyclopropyl fatty acids and polyamines, highlighting the potential role of related cyclopropyl compounds in biosynthesis and drug design (Fontecave, Atta, & Mulliez, 2004).
Synthesis of Platinum(II) Compounds :
- Novel platinum(II) compounds have been synthesized using ligands related to "2-(3-Cyclopropylpyrazol-1-yl)ethylamine". These compounds exhibit potential for application in catalysis and as anticancer agents, demonstrating the versatility of cyclopropyl and pyrazolyl derivatives in medicinal chemistry (Castellano et al., 2008).
Organic Synthesis and Catalysis
Cascade Reactions for Synthesis of Bioactive Compounds :
- A unified protocol utilizing cascade reactions for constructing benzofurans and ethylamines from cyclobutene derivatives has been developed. This methodology is instrumental in synthesizing serotonin receptor agonists, showcasing the application of cyclopropyl-containing compounds in the efficient synthesis of complex, bioactive molecules (Porcu et al., 2018).
Nickel-Catalyzed Cocyclizations :
- Research on nickel-catalyzed [3 + 2 + 2] cocyclizations involving ethyl cyclopropylideneacetate and alkynes has led to the synthesis of cycloheptadiene derivatives. This work demonstrates the importance of cyclopropyl groups in facilitating novel cocyclization reactions, potentially expanding the toolkit for synthetic organic chemistry (Saito, Masuda, & Komagawa, 2004).
properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-11-5-3-8(10-11)7-1-2-7/h3,5,7H,1-2,4,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOWTMHXCPCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428338 | |
Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylpyrazol-1-yl)ethylamine | |
CAS RN |
1004451-87-9 | |
Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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